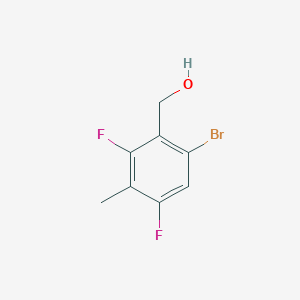

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

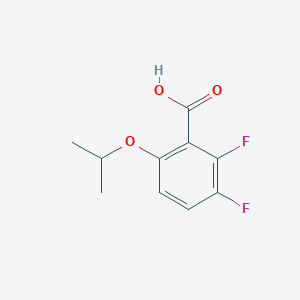

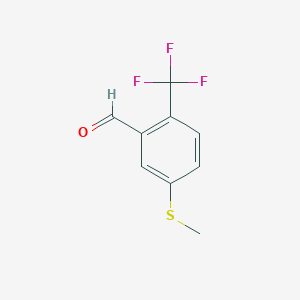

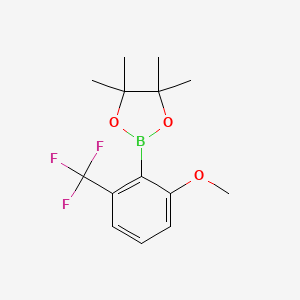

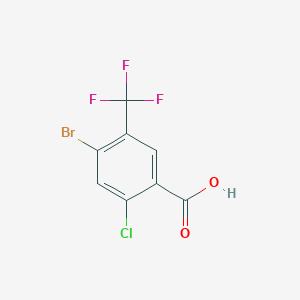

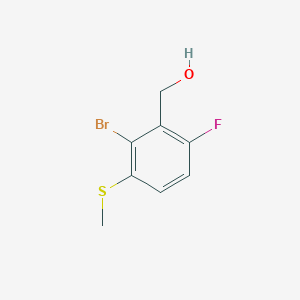

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol, also known as BFMPM, is a chemical compound with a complex structure. It has a molecular weight of 251.12 and its IUPAC name is (2-bromo-6-fluoro-3-(methylthio)phenyl)methanol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.12 . It is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Thermal Energy Transport System by Synthesis and Decomposition Reactions

A study reviewed the application of methanol in thermal energy transport systems. This involves a two-step liquid-phase methanol synthesis process starting with carbonylation of methanol to methyl formate, followed by hydrogenolysis. The focus was on developing low-temperature decomposition and synthetic catalysts, liquid-phase reactors, and simulating energy transport efficiency. This research might relate to the broader context of using methanol derivatives in energy conservation and global environment protection (Qiusheng Liu et al., 2002).

Methanol as a Hydrogen Source

Another paper discusses hydrogen production from methanol thermochemical conversion, highlighting methanol as a promising liquid hydrogen carrier. This comprehensive review focuses on current production pathways, catalyst development, and reactor technology, which could provide insights into the use of methanol derivatives in hydrogen production and the potential development of a hydrogen-methanol economy (G. García et al., 2021).

Methanol in Fuel Cells

The methanol-air fuel cell, particularly methanol oxidation mechanisms at platinum electrodes in acidic electrolytes, has been reviewed. This research is pertinent to understanding the catalytic processes and challenges in utilizing methanol and its derivatives in fuel cell technologies, which could inform applications of your compound of interest in energy conversion (A. Heinzel & V. M. Barragán, 1999).

Methanol for Environmental Applications

Methanol and its derivatives' potential in environmental applications, such as bioremediation or as indicators of cellulosic insulation degradation in transformer mineral oil, has been explored. This signifies the role of methanol-based compounds in monitoring and improving environmental health (J. Jalbert et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

(2-bromo-6-fluoro-3-methylsulfanylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVEIPVROMGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)F)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.